molecular formula C6H5IN4 B8051830 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole

5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole

Cat. No.: B8051830
M. Wt: 260.04 g/mol
InChI Key: KYHJAKRICHBCID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Halogenated Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Halogenated pyrazole derivatives are a class of compounds that have garnered significant attention in modern chemical research, primarily for their utility as synthetic intermediates. The introduction of a halogen atom onto the pyrazole ring provides a reactive handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Heck reactions. nih.govbldpharm.comtandfonline.com These reactions are pivotal in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. beilstein-archives.org

The strategic placement of a halogen can also modulate the electronic properties and biological activity of the pyrazole core. For instance, halogenated pyrazoles are integral to the structure of numerous bioactive compounds, exhibiting a wide range of pharmacological activities. beilstein-archives.org The carbon-halogen bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its role in molecular recognition and crystal engineering.

The versatility of halogenated pyrazoles is further underscored by their use in the development of novel materials. The ability to functionalize the pyrazole ring through its halogenated derivatives allows for the fine-tuning of photophysical and electronic properties, making them attractive candidates for applications in organic electronics and sensor technology.

Structural Attributes and Potential Reactivity Implications of the 1H-Pyrazole Scaffold

The 1H-pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. chemicalbook.com Its aromaticity, arising from the delocalization of six π-electrons, confers significant stability to the ring system. The pyrazole scaffold exhibits tautomerism, a phenomenon where the proton on the nitrogen atom can migrate between the two nitrogen atoms. csic.es

The presence of two nitrogen atoms also imparts basic properties to the pyrazole ring, allowing it to act as a ligand in coordination chemistry. benthamscience.com The lone pair of electrons on the sp2-hybridized nitrogen atom can coordinate to metal centers, leading to the formation of a diverse array of metal-organic frameworks and coordination complexes.

Below is an interactive data table summarizing the key structural and reactivity features of the 1H-pyrazole scaffold.

FeatureDescriptionImplication
Aromaticity Six π-electron system, conferring stability.Resistant to ring-opening reactions.
Tautomerism Migrating N-H proton between the two nitrogen atoms.Can lead to mixtures of isomers in substitution reactions.
Reactivity Susceptible to electrophilic substitution, particularly at C4.Allows for functionalization of the ring.
Basicity The sp2-hybridized nitrogen can act as a Lewis base.Forms coordination complexes with metals.

Overview of 5-Iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole as a Versatile Synthon and Subject of Fundamental Inquiry

While direct research on this compound is not extensively documented in the current body of scientific literature, its potential as a valuable chemical entity can be inferred from the chemistry of its parent compound, 3,3'-bipyrazole, and the known reactivity of iodinated pyrazoles.

The parent compound, 3,3'-bi-1H-pyrazole, is a symmetrical molecule consisting of two directly connected pyrazole rings. nih.gov Its structure presents multiple sites for potential functionalization.

Hypothetical Synthesis:

A plausible synthetic route to this compound could involve the selective iodination of 3,3'-bipyrazole. Based on the established reactivity of pyrazoles, direct iodination with an electrophilic iodine source would likely lead to substitution at the 4 and 4' positions. To achieve the desired 5-iodo isomer, a more directed approach would be necessary. One such strategy could be the double lithiation of the N-protected 3,3'-bipyrazole at the 5 and 5' positions using a strong base, followed by quenching with a single equivalent of an iodine source. Subsequent deprotection would yield the mono-iodinated product.

Potential as a Versatile Synthon:

The true synthetic utility of this compound would lie in its capacity to undergo further chemical transformations. The carbon-iodine bond is a versatile functional group that can participate in a wide array of cross-coupling reactions. This would allow for the introduction of various substituents at the 5-position of the bipyrazole scaffold, leading to the creation of a library of novel compounds with potentially interesting biological or material properties. For example, Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling could be used to install alkyne moieties. nih.govbldpharm.com

The presence of three remaining N-H protons and a second pyrazole ring offers further opportunities for functionalization, such as N-alkylation or N-arylation, and additional C-H activation or halogenation reactions. This multi-faceted reactivity makes this compound a subject of significant fundamental inquiry, holding the promise of unlocking new avenues in medicinal and materials chemistry.

The table below outlines a hypothetical synthetic pathway and potential applications for the title compound.

StepDescriptionPotential Application
Synthesis Selective mono-iodination of 3,3'-bipyrazole.Access to a novel building block.
Cross-Coupling Suzuki, Sonogashira, or Heck reactions at the C-I bond.Creation of diverse molecular libraries for drug discovery.
Further Functionalization N-alkylation/arylation or further C-H activation.Fine-tuning of electronic and photophysical properties for materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-6-3-5(10-11-6)4-1-2-8-9-4/h1-3H,(H,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYHJAKRICHBCID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)C2=NNC(=C2)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Precursor Synthesis and Assembly of the Dipyrazole Core

The foundational step in synthesizing the target compound is the assembly of the 3-(1H-pyrazol-5-yl)-1H-pyrazole core. This involves the formation of two interconnected pyrazole (B372694) rings, a process that can be achieved through various synthetic strategies, often relying on cycloaddition or condensation reactions.

Synthesis of 3-(1H-pyrazol-5-yl)-1H-pyrazole Intermediates

The construction of the bipyrazole skeleton often begins with precursors that can form a pyrazole ring. A common method involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of substituted pyrazoles can be achieved through the cyclocondensation of acetylenic ketones with aryl or methyl hydrazines. orientjchem.org Another approach involves the reaction of β-aryl chalcones with hydrogen peroxide to form epoxides, which then react with hydrazine hydrate (B1144303) and undergo dehydration to yield 3,5-diaryl-1H-pyrazoles. orientjchem.org

For the specific 3-(1H-pyrazol-5-yl)-1H-pyrazole structure, a practical route could involve the synthesis of an intermediate like 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide, which is prepared by the hydrazinolysis of the corresponding ethyl ester. nih.gov This highlights a strategy where one pyrazole ring is constructed, functionalized with a group like an ester, and then converted to a hydrazide, which can be a precursor for forming the second pyrazole ring or for further functionalization.

Strategies for Regioselective Pyrazole Coupling and Construction

Achieving the correct regiochemistry, specifically the 3,5'-linkage of the pyrazole rings, is a critical challenge. The synthesis of substituted pyrazoles often yields a mixture of regioisomers, complicating purification. arkat-usa.org Methodologies that offer high regioselectivity are therefore highly valuable.

Several modern synthetic methods provide regiocontrol:

[3+2] Cycloaddition Reactions: A base-mediated [3+2] cycloaddition using 2-alkynyl-1,3-dithianes and sydnones offers a pathway to polysubstituted pyrazoles with excellent regioselectivity under mild conditions. acs.orgnih.gov Similarly, a 1,3-dipolar cycloaddition of diazo compounds with unactivated bromovinyl acetals can provide 3,5-disubstituted pyrazoles. organic-chemistry.org

Condensation of Hydrazines with Enones: A regiocontrolled methodology for preparing 1-substituted-3(5)-carboxyalkyl-1H-pyrazoles uses trichloromethyl enones as starting materials. acs.org The selectivity is dependent on the nature of the hydrazine; arylhydrazine hydrochlorides tend to produce the 1,3-regioisomer, while the corresponding free hydrazine leads exclusively to the 1,5-regioisomer. acs.org

Metal-Free Oxidative C-N Bond Formation: An iodine-mediated, metal-free oxidative C-N bond formation allows for a regioselective one-pot synthesis of various substituted pyrazoles from α,β-unsaturated aldehydes or ketones and hydrazine salts. organic-chemistry.org

These strategies could be adapted to construct the 3-(1H-pyrazol-5-yl)-1H-pyrazole core by carefully selecting precursors that guide the cyclization to the desired 3,5'-connectivity.

Regioselective Iodination Protocols at the C5 Position

Once the 3-(1H-pyrazol-5-yl)-1H-pyrazole precursor is obtained, the final step is the introduction of an iodine atom specifically at the C5 position of one of the pyrazole rings. Electrophilic substitution on a pyrazole ring typically occurs at the C4 position. arkat-usa.org Therefore, achieving C5 iodination requires specialized methods that override this inherent reactivity.

Direct Electrophilic Iodination Approaches

Direct iodination of pyrazoles can be accomplished using various electrophilic iodine reagents. However, these methods often favor the C4 position.

Iodine with an Oxidizing Agent: Systems such as I₂/H₂O₂ in water provide a green method for the 4-iodination of pyrazoles. researchgate.net Other effective systems for iodination include I₂–HIO₃ in acetic acid-carbon tetrachloride and N-iodosuccinimide (NIS) in acidic media. nih.gov Ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be used as a mild oxidant with elemental iodine to afford 4-iodides. nih.govrsc.org

Iodine Monochloride (ICl): A selective method for synthesizing 1-acyl-4-iodo-1H-pyrazoles involves the ICl-induced dehydration and iodination of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles at room temperature. organic-chemistry.org

While these methods are effective for general iodination, they are not inherently selective for the C5 position and would likely iodinate the more accessible C4 position of the dipyrazole precursor.

Reagent SystemTypical PositionConditionsNotes
I₂ / H₂O₂C4WaterGreen chemistry approach, by-product is water. researchgate.net
I₂ / CANC4MeCN, refluxUsed for 1-aryl-3-CF₃-pyrazoles. nih.govrsc.org
NIS / AcidC450% aq. H₂SO₄, CF₃COOH, etc.Effective for a range of pyrazoles. nih.gov
ICl / Li₂CO₃C4Dichloromethane, RTUsed for 1-acyl-dihydropyrazoles. organic-chemistry.org

Palladium-Catalyzed C-H Iodination Methodologies

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of heterocycles. This strategy can offer different regioselectivity compared to classical electrophilic substitution. Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant is a viable method compatible with a wide range of heterocycles, including pyrazoles. acs.org The catalytic cycle typically involves a Pd(II)/Pd(IV) mechanism or a Pd(0)/Pd(II) cycle where the palladium catalyst activates a C-H bond, allowing for subsequent iodination. acs.orgyoutube.com The regioselectivity can often be controlled by a directing group on the substrate or by the inherent electronic properties of the heterocyclic rings. While direct C5 arylation of N-substituted pyrazoles is known, the application to C-H iodination provides a modern route to iodo-pyrazoles. rsc.org

Halogen Exchange Reactions for Iodo Introduction

An alternative to direct C-H iodination is a two-step process involving initial functionalization followed by substitution with iodide.

Lithiation-Iodination Sequence: A highly effective and regioselective method for introducing iodine at the C5 position involves a lithiation-iodination sequence. nih.govrsc.org This process takes advantage of the acidity of the C5-proton in N-substituted pyrazoles. The pyrazole is treated with a strong base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) to selectively deprotonate the C5 position, forming a lithium pyrazolide intermediate. nih.govrsc.org This nucleophilic intermediate is then quenched with an electrophilic iodine source, typically elemental iodine (I₂), to exclusively yield the 5-iodo-pyrazole derivative. nih.govrsc.org This method's high regioselectivity makes it ideal for synthesizing the target compound from its dipyrazole precursor.

MethodReagentsTemperatureSelectivity
Lithiation-Iodination1. n-BuLi2. I₂-78 °C to RTExclusive for C5 position. nih.govrsc.org

Finkelstein Reaction: This classic halogen exchange reaction involves treating a chloro- or bromo-substituted precursor with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. manac-inc.co.jpmanac-inc.co.jp This Sₙ2 reaction replaces the existing halogen with iodine. manac-inc.co.jp To apply this to the target molecule, one would first need to synthesize a 5-bromo- or 5-chloro-3-(1H-pyrazol-5-yl)-1H-pyrazole precursor, which could then be converted to the final iodo compound.

Optimization of Reaction Conditions and Isolation Procedures

The synthesis of 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole can be envisioned through a multi-step process involving the initial formation of a 3,5'-bipyrazole core, followed by a regioselective iodination. The optimization of each step is crucial for achieving high yields and purity.

A plausible approach to the 3,5'-bipyrazole precursor involves a palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between heterocyclic rings. nih.govnih.gov One potential strategy is the Suzuki-Miyaura coupling of a 3-halopyrazole with a pyrazole-5-boronic acid derivative. The optimization of this coupling reaction would involve screening various parameters as detailed in Table 1.

Table 1: Optimization of Suzuki-Miyaura Coupling for 3,5'-Bipyrazole Synthesis

Parameter Variation Rationale Anticipated Outcome
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂/SPhos Ligand and palladium source can significantly impact catalytic activity and stability. nih.gov Identification of the most efficient catalyst for high conversion.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ Base strength and solubility affect the transmetalation step. Optimal base will maximize yield and minimize side reactions.
Solvent Dioxane, Toluene, DMF, Acetonitrile/Water Solvent polarity and aprotic/protic nature influence reaction kinetics and solubility. A suitable solvent system will ensure efficient reaction and ease of work-up.

| Temperature | Room Temperature to 120 °C | Reaction rate is temperature-dependent, but higher temperatures can lead to decomposition. | Determination of the lowest effective temperature for optimal yield and purity. |

Following the successful synthesis of the 3,5'-bipyrazole, the subsequent iodination must be highly regioselective to yield the desired 5-iodo isomer. Direct iodination of pyrazoles with electrophilic iodine reagents such as iodine monochloride (ICl) or N-iodosuccinimide (NIS) typically occurs at the C4 position. researchgate.net To achieve C5-iodination, a directed approach is necessary. One established method involves the deprotonation of the pyrazole ring at the C5 position using a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting lithium pyrazolide with elemental iodine (I₂). rsc.org

The optimization of this iodination step would focus on the parameters outlined in Table 2.

Table 2: Optimization of 5-Iodination of 3,5'-Bipyrazole

Parameter Variation Rationale Anticipated Outcome
Base n-BuLi, s-BuLi, LDA The strength and steric bulk of the base can influence the regioselectivity of deprotonation. Selection of a base that provides exclusive C5-lithiation.
Solvent THF, Diethyl ether The coordinating ability of the solvent can affect the stability and reactivity of the organolithium intermediate. Anhydrous, aprotic solvents are essential for the success of the reaction.
Temperature -78 °C to Room Temperature Low temperatures are critical to prevent side reactions and ensure the stability of the lithium intermediate. Identification of the optimal temperature profile for the reaction.

| Iodinating Agent | I₂, ICl | Elemental iodine is typically used to quench the organolithium species. | Confirmation of I₂ as the most effective and selective iodine source. |

Isolation of the final product, this compound, would likely involve an aqueous workup to remove inorganic salts, followed by extraction with a suitable organic solvent. Purification would then be achieved through column chromatography on silica (B1680970) gel, using a gradient of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) to elute the product with high purity.

Development of Scalable Synthetic Routes

For the synthesis of this compound on a larger scale, several factors must be considered to ensure a safe, efficient, and cost-effective process.

The initial synthesis of the pyrazole precursors for the cross-coupling reaction should utilize readily available and inexpensive starting materials. For instance, the synthesis of pyrazoles from the condensation of 1,3-dicarbonyl compounds with hydrazine is a well-established and scalable method. organic-chemistry.orgrsc.org

In the context of the palladium-catalyzed cross-coupling reaction, scalability requires addressing several challenges. The cost of palladium catalysts can be a significant factor. Therefore, identifying a catalyst with high turnover number (TON) and turnover frequency (TOF) is crucial to minimize the catalyst loading. nih.gov Furthermore, the use of large volumes of organic solvents in traditional cross-coupling reactions can be problematic on an industrial scale due to safety and environmental concerns. The development of a process in a greener solvent or even under solvent-free conditions would be highly advantageous.

The cryogenic conditions required for the regioselective C5-iodination using organolithium reagents can be challenging to implement on a large scale. Alternative, non-cryogenic methods for directed C-H functionalization are an active area of research and would represent a significant advancement for the scalable synthesis of 5-iodopyrazoles.

The final isolation and purification on a large scale would likely move from column chromatography to crystallization to obtain the desired product in high purity. Optimization of the crystallization solvent system would be a key development step.

Comprehensive Spectroscopic and Structural Elucidation of 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments and Coupling Constant Analysis

The proton (¹H) and carbon-13 (¹³C) NMR spectra of 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole would be expected to show distinct signals corresponding to each unique nucleus in the molecule. The presence of two pyrazole (B372694) rings, one of which is substituted with a heavy iodine atom, significantly influences the chemical shifts.

The ¹H NMR spectrum is anticipated to display signals for the N-H protons of both pyrazole rings, which are typically broad and may appear over a wide chemical shift range depending on the solvent and concentration, due to hydrogen bonding and tautomeric exchange. The C-H protons on the pyrazole rings would appear as distinct singlets or doublets, with their chemical shifts influenced by the neighboring substituents. The proton on the iodo-substituted pyrazole ring is expected to be shifted downfield due to the electron-withdrawing nature of the iodine atom.

In the ¹³C NMR spectrum, the carbon atoms of the pyrazole rings would resonate in the aromatic region. The carbon atom directly bonded to the iodine (C-5) is expected to show a significantly shifted signal due to the heavy atom effect of iodine. The chemical shifts of the other carbon atoms would provide insight into the electronic distribution within the heterocyclic system.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants (Note: These are predicted values and can vary based on experimental conditions.)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Coupling Constants (Hz)
H4 6.5 - 7.0 - J(H4,H5') ≈ 0.5-1.0
NH (pyrazole 1) 12.0 - 14.0 - -
C3 - 145 - 150 -
C4 100 - 105 - ¹J(C4,H4) ≈ 185-190
C5 - 80 - 85 -
H4' 6.8 - 7.2 - J(H4',H5') ≈ 2.0-3.0
H5' 7.5 - 8.0 - J(H5',H4') ≈ 2.0-3.0
NH (pyrazole 2) 12.5 - 14.5 - -
C3' - 140 - 145 -
C4' - 105 - 110 ¹J(C4',H4') ≈ 180-185

Application of Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Full Structural Connectivity and Stereochemical Insights

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the two pyrazole rings, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between adjacent protons on the same pyrazole ring, if any were present, and potentially long-range couplings between protons on the different rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum directly correlates each proton with the carbon atom to which it is attached. This would allow for the definitive assignment of the ¹³C signals for the protonated carbons (C-H).

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the two pyrazole rings by showing correlations from a proton on one ring to carbons on the other. It would also be instrumental in assigning the quaternary carbon signals, such as C-3, C-5, and C-3'.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. This would be particularly useful for determining the preferred conformation of the molecule in solution, showing through-space interactions between protons on the two different pyrazole rings.

Advanced NMR Studies for Tautomeric Equilibria and Dynamic Processes

Pyrazoles are known to exhibit tautomerism, where the N-H proton can reside on either of the two nitrogen atoms in the ring. For this compound, this leads to several possible tautomeric forms. Variable-temperature NMR studies could be employed to investigate these dynamic processes. At low temperatures, the exchange between tautomers might be slowed down, potentially allowing for the observation of distinct signals for each tautomer. This would provide valuable information on the thermodynamics and kinetics of the tautomeric equilibrium.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Investigation

High-resolution mass spectrometry is indispensable for confirming the molecular formula of a compound by providing a highly accurate mass measurement. For C₆H₄IN₅, the expected exact mass would be determined with high precision.

Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. Key fragmentation pathways for this molecule would likely involve the loss of iodine, cleavage of the bond between the two pyrazole rings, and fragmentation of the pyrazole rings themselves.

Table 2: Predicted HRMS Data and Major Fragmentation Peaks

Ion Predicted m/z Description
[M+H]⁺ 285.9635 Protonated molecular ion
[M]⁺ 284.9557 Molecular ion
[M-I]⁺ 158.0563 Loss of iodine radical

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Identification of Key Functional Groups

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.

IR Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibrations of the pyrazole rings. The C-H stretching vibrations of the aromatic rings would appear around 3100 cm⁻¹. The C=N and C=C stretching vibrations within the pyrazole rings would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric vibrations of the pyrazole rings would likely be strong in the Raman spectrum.

Table 3: Predicted Key IR and Raman Vibrational Frequencies

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
N-H Stretch 3200 - 3400 (broad) Weak
C-H Stretch (aromatic) ~3100 Strong
C=N/C=C Ring Stretch 1400 - 1600 Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions within the conjugated pyrazole systems. The presence of the iodine atom may cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the non-iodinated analogue. The solvent used can also influence the position and intensity of the absorption bands.

Table 4: Predicted UV-Vis Absorption Maxima

Solvent Predicted λmax (nm) Type of Transition
Ethanol 250 - 280 π → π*

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Solid-State Molecular Geometry Determination

A comprehensive search of scientific literature and crystallographic databases was conducted to obtain single-crystal X-ray diffraction data for this compound. This investigation aimed to elucidate the molecule's absolute configuration and detailed solid-state molecular geometry.

Despite extensive searches, no specific crystallographic data for the compound "this compound" has been publicly reported in the available scientific literature or databases. While research on related iodinated pyrazole derivatives exists, the unique structural arrangement of a 3,5'-bipyrazole system with an iodine atom at the 5-position has not been characterized by single-crystal X-ray diffraction.

The determination of a crystal structure through this technique is fundamental to definitively establish:

Absolute Configuration: Determining the three-dimensional arrangement of atoms in chiral molecules.

Molecular Geometry: Providing precise measurements of bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's shape and steric properties.

Supramolecular Interactions: Revealing how individual molecules pack together in the crystal lattice through intermolecular forces such as hydrogen bonding, halogen bonding, and π-π stacking.

Without experimental X-ray diffraction data, a detailed analysis of the solid-state structure, including the creation of data tables for crystallographic parameters and molecular geometry, cannot be performed. The synthesis and subsequent crystallographic analysis of single crystals of this compound are required to obtain this critical information.

Reactivity Profiles and Transformation Chemistry of 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Transition Metal-Catalyzed Cross-Coupling Reactions at the C5-Iodo Position

The C5-iodo substituent on the pyrazole (B372694) core is an excellent handle for introducing a diverse array of chemical moieties through well-established palladium-catalyzed cross-coupling methodologies. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures from simpler building blocks.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. rsc.org This reaction is widely utilized for the arylation, heteroarylation, and vinylation of heterocyclic scaffolds.

While direct studies on 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole are not extensively documented, research on structurally similar compounds, such as 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles, provides significant insights into the reactivity of the C5-iodo position. For instance, the coupling of 5-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole with phenylboronic acid has been successfully demonstrated. researchgate.netmdpi.com Using tetrakis(triphenylphosphine)palladium(0) as the catalyst and potassium carbonate as the base in a THF/water mixture, the corresponding 5-phenylated pyrazole was obtained in a 62% yield. mdpi.com This demonstrates the viability of the Suzuki-Miyaura reaction for C-C bond formation at the C5-position of the pyrazole ring. researchgate.netmdpi.com

However, the efficiency of Suzuki-Miyaura couplings with iodopyrazoles can sometimes be compromised by a competing dehalogenation side reaction, which leads to the formation of the corresponding protonated pyrazole. rsc.org Studies on halogenated aminopyrazoles have shown that bromo and chloro derivatives can be superior to iodopyrazoles in certain cases due to a reduced tendency for dehalogenation. rsc.org The choice of catalyst, ligands, and reaction conditions is therefore crucial for optimizing the yield of the desired cross-coupled product. researchgate.net For unprotected N-H pyrazoles, the acidic proton can inhibit the catalyst, necessitating specific conditions or protection strategies to achieve high yields. researchgate.net

Table 1: Example of Suzuki-Miyaura Coupling of a 5-Iodopyrazole Derivative Data sourced from studies on analogous 1-aryl-3-CF3-5-iodopyrazoles.

5-Iodopyrazole Substrate Boronic Acid Catalyst Base Solvent Yield Reference
5-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazolePhenylboronic acidPd(PPh₃)₄K₂CO₃THF/H₂O62% mdpi.com

The Sonogashira coupling reaction is a highly effective method for forming C-C bonds between a vinyl or aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.org This reaction is invaluable for the synthesis of arylalkynes and conjugated enynes.

The reactivity of the C5-iodo position of pyrazoles in Sonogashira couplings has been well-established through studies on related substrates. For example, 5-iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazole undergoes efficient coupling with phenylacetylene. mdpi.com The reaction, catalyzed by Pd(PPh₃)₄ and CuI in a THF/Et₃N solvent system at 80 °C, yields the corresponding 5-(phenylethynyl)pyrazole in over 90% yield. mdpi.comrsc.org This high efficiency underscores the utility of 5-iodopyrazoles as precursors for complex, alkyne-functionalized pyrazole derivatives. researchgate.netmdpi.com

The mechanism of the Sonogashira coupling involves two interconnected catalytic cycles. jk-sci.com The palladium cycle includes oxidative addition, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then participates in the transmetalation step with the palladium complex. jk-sci.com

Table 2: Example of Sonogashira Coupling of a 5-Iodopyrazole Derivative Data sourced from studies on analogous 1-aryl-3-CF3-5-iodopyrazoles.

5-Iodopyrazole Substrate Alkyne Catalyst System Base/Solvent Yield Reference
5-Iodo-1-(p-tolyl)-3-trifluoromethyl-1H-pyrazolePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THF>90% mdpi.com
(E)-1,2-bis(4-iodo-3-methyl-1-phenyl-1H-pyrazol-5-yl)diazeneEthynylbenzene(Ph₃P)₂PdCl₂ / CuIEt₃NNot specified organic-chemistry.org

Stille Coupling: The Stille reaction creates a C-C bond by coupling an organic halide with an organotin compound (organostannane), catalyzed by palladium. organic-chemistry.orgnih.gov A key advantage of this method is the stability of organostannanes to air and moisture and their tolerance of a wide variety of functional groups. nih.gov However, the toxicity of tin compounds is a significant drawback. The general mechanism follows the standard oxidative addition, transmetalation, and reductive elimination sequence. organic-chemistry.org While specific examples for this compound are not available, the Stille coupling is a generally applicable method for aryl iodides and would be expected to be feasible for this substrate under appropriate conditions. researchgate.net

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a C-C bond. Research on related pyrazole systems has demonstrated the utility of this reaction. For instance, the Negishi cross-coupling between 3-ethoxy-4-iodo-1H-pyrazole and various benzylzinc halides has been extensively studied, leading to the synthesis of 4-benzyl-3-ethoxy-1H-pyrazole derivatives. mdpi.com Similarly, Negishi couplings have been performed on 4-halo-1-phenyl-5-(trifluoromethyl)-1H-pyrazoles with organozinc reagents, showing good yields for the introduction of aryl and thiophenyl groups. These examples suggest that the C5-iodo position of the target bipyrazole should be amenable to Negishi coupling.

Table 3: Examples of Negishi Coupling of Iodopyrazole Derivatives Data sourced from studies on analogous substituted iodopyrazoles.

Iodopyrazole Substrate Organozinc Reagent Catalyst Ligand Yield Reference
4-Iodo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazolePhZnClPd₂(dba)₃SPhos95%
4-Iodo-1,3-diphenyl-5-(trifluoromethyl)-1H-pyrazoleThiophen-2-ylzinc chloridePd₂(dba)₃SPhos91%

The Heck-Mizoroki reaction couples an unsaturated halide (or triflate) with an alkene in the presence of a base and a palladium catalyst to form a substituted alkene. nih.gov This reaction is a powerful method for C-C bond formation and the synthesis of styrenic and other vinyl-substituted compounds.

Studies on 1-protected-4-iodo-1H-pyrazoles have shown that they readily undergo Heck-Mizoroki reactions with various alkenes. nih.gov For example, using palladium acetate (B1210297) with tri(o-tolyl)phosphine as the ligand and cesium carbonate as the base, 4-iodo-1-trityl-1H-pyrazole was coupled with ethyl acrylate (B77674) to give the corresponding 4-alkenylated pyrazole in high yield. nih.gov The use of P(OEt)₃ as a ligand was also found to be effective. nih.gov These findings indicate that the Heck reaction is a viable strategy for the alkenylation of the 5-iodobipyrazole core, provided that suitable protection of the pyrazole N-H groups is employed to prevent catalyst inhibition.

Table 4: Example of Heck Coupling of a 4-Iodopyrazole Derivative Data sourced from studies on analogous 1-protected-4-iodopyrazoles.

Iodopyrazole Substrate Alkenes Catalyst Ligand Base Yield Reference
4-Iodo-1-trityl-1H-pyrazoleEthyl acrylatePd(OAc)₂P(o-tol)₃Cs₂CO₃95% nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the synthesis of C-N bonds from aryl halides and amines. This reaction has become a vital tool for the preparation of anilines, N-aryl heterocycles, and other arylamine derivatives.

While there are few reports on the Buchwald-Hartwig amination specifically at the C4 or C5 position of pyrazoles, existing studies on related systems demonstrate its feasibility. The amination of 4-bromo-1H-1-tritylpyrazole with various amines has been investigated, showing that the reaction proceeds smoothly with aromatic or bulky amines that lack β-hydrogen atoms, using Pd(dba)₂ and tBuDavePhos as the ligand. For alkylamines possessing β-hydrogens, which can undergo β-hydride elimination, copper(I)-catalyzed conditions were found to be more effective. The synthesis of tetra-substituted trifluoromethylpyrazoles has also been achieved through Buchwald-Hartwig amination of the corresponding 4-halopyrazole precursors. These precedents strongly suggest that this compound could be successfully functionalized with a range of amines via Buchwald-Hartwig amination, likely requiring N-protection and careful selection of the catalyst system.

Table 5: Example of Buchwald-Hartwig Amination of a Halopyrazole Derivative Data sourced from studies on analogous 4-halopyrazoles.

Halopyrazole Substrate Amine Catalyst Ligand Base Yield Reference
4-Bromo-1-trityl-1H-pyrazoleN-PhenylpiperazinePd(dba)₂tBuDavePhost-BuOK86%
4-Bromo-3-methyl-1-phenyl-5-(trifluoromethyl)-1H-pyrazoleMorpholinePd₂(dba)₃XPhosNaOt-Bu97%

The general mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition, transmetalation, and reductive elimination.

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl iodide (R-I), inserting into the carbon-iodine bond to form a Pd(II) complex (R-Pd-I). This step is generally faster for iodides compared to bromides or chlorides. jk-sci.com

Transmetalation: The organometallic coupling partner (e.g., R'-B(OH)₂, R'-SnBu₃, R'-ZnCl) transfers its organic group to the palladium complex, displacing the halide and forming a new Pd(II) complex (R-Pd-R').

Reductive Elimination: The two organic groups (R and R') on the palladium complex are coupled together, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For pyrazole substrates, particularly those with unprotected N-H groups, specific mechanistic challenges arise. The acidic N-H proton of the pyrazole ring can react with the base or the catalyst, leading to the formation of pyrazolate anions. These anions can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation. researchgate.net This often necessitates the use of N-protected pyrazole substrates or carefully optimized reaction conditions with specific ligands (e.g., bulky electron-rich phosphines like XPhos or SPhos) that can promote the desired catalytic cycle over inhibitory pathways. researchgate.net

Catalyst Activity & Side Reactions: The choice of ligand is critical for catalyst activity and stability. For Suzuki-Miyaura reactions of iodopyrazoles, a significant side reaction is hydrodehalogenation, where the iodo group is replaced by a hydrogen atom. rsc.org This is believed to occur from the R-Pd-I intermediate or via protonolysis of the organoboron reagent. Studies have shown that for certain aminopyrazoles, bromo and chloro derivatives are less prone to this side reaction than their iodo counterparts. rsc.org

Regioselectivity: In molecules with multiple potential reaction sites, such as di-iodinated bipyrazoles, regioselectivity becomes a key issue. The relative reactivity of different C-I bonds is influenced by both steric and electronic factors. researchgate.net Generally, oxidative addition is favored at the more electron-deficient and less sterically hindered position. For a compound like this compound, the two pyrazole rings are electronically distinct, and the presence of substituents or the N-H tautomerism could influence the reactivity of the C5-iodo position. Selective mono-functionalization can often be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions. researchgate.net

Nucleophilic Substitution Reactions Involving the Iodo Group

The carbon-iodine bond at the C5 position of the pyrazole ring is the most labile site for nucleophilic substitution, primarily due to the high reactivity of aryl iodides compared to their lighter halogen counterparts. libretexts.org This reactivity is extensively exploited in modern organic synthesis through palladium-catalyzed cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. The most prominent examples are the Suzuki-Miyaura and Sonogashira coupling reactions.

In the context of iodo-pyrazoles, these reactions provide a robust platform for introducing aryl, heteroaryl, and alkynyl moieties. For instance, the Suzuki-Miyaura coupling of an iodo-pyrazole with an arylboronic acid typically proceeds under mild conditions using a palladium catalyst and a base. nih.gov Similarly, the Sonogashira reaction facilitates the coupling of terminal alkynes with the iodo-pyrazole scaffold, catalyzed by a combination of palladium and copper(I) salts in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org

Research on analogous 5-iodo-1-aryl-3-(trifluoromethyl)-1H-pyrazoles has demonstrated that the iodo group at the C5 position readily participates in both Suzuki-Miyaura and Sonogashira couplings, affording the corresponding 5-phenyl and 5-phenylethynyl derivatives in good yields. nih.govnih.gov These transformations underscore the utility of the C-I bond as a synthetic handle for elaborating the bipyrazole core. The general conditions for these reactions are applicable to this compound, although the presence of unprotected N-H groups can sometimes necessitate modified protocols or specific catalyst systems that are tolerant of acidic protons. nih.gov

Table 1: Representative Conditions for Nucleophilic Substitution on Iodo-Pyrazoles

Reaction Type Catalyst/Co-catalyst Base Solvent Typical Substrate (Analogue) Product Type Reference
Suzuki-Miyaura Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 5-Iodo-1-aryl-3-CF₃-pyrazole 5-Aryl-1-aryl-3-CF₃-pyrazole nih.govnih.gov
Sonogashira PdCl₂(PPh₃)₂ / CuI Et₃N THF 5-Iodo-1-aryl-3-CF₃-pyrazole 5-Alkynyl-1-aryl-3-CF₃-pyrazole nih.govnih.gov
N-Arylation (Lam) Cu(OAc)₂ Pyridine CH₂Cl₂ 3-Ethoxy-4-iodo-1H-pyrazole 1-Aryl-3-ethoxy-4-iodo-1H-pyrazole nih.gov
C5-Benzylation (Negishi) Pd(dba)₂ / SPhos - THF 3-Ethoxy-5-iodo-1H-pyrazole 5-Benzyl-3-ethoxy-1H-pyrazole nih.gov

Electrophilic Aromatic Substitution and Directed Ortho Metalation on Pyrazole Rings

The pyrazole ring is an electron-rich aromatic system, but its reactivity towards electrophilic substitution is complex and highly dependent on the reaction conditions and the substituents present. In the case of this compound, there are several potential sites for electrophilic attack, including the C4 positions of both rings.

A powerful strategy for achieving regioselective functionalization is Directed ortho Metalation (DoM). This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form a lithiated intermediate that can be trapped by an electrophile. nih.gov In the bipyrazole system, one pyrazole ring can act as a DMG for the other.

Studies on 1-aryl-3-CF₃-pyrazoles have shown that the C5-proton is remarkably acidic and can be selectively removed with n-butyllithium (n-BuLi) at low temperatures. nih.govnih.gov Trapping the resulting lithium pyrazolide with iodine provides the 5-iodo derivative exclusively. nih.govnih.gov This principle can be applied to this compound. The existing iodo-substituted pyrazole ring, along with its neighboring pyrazole ring, can direct the metalation to the C4-position of the iodo-bearing ring or to the C4'-position of the unsubstituted pyrazole ring. Subsequent reaction with an electrophile (e.g., an alkyl halide, a carbonyl compound, or a silyl (B83357) chloride) would yield a selectively functionalized bipyrazole.

Other electrophilic substitution reactions are also possible. For instance, the iodination of pyrazole derivatives can be achieved using reagents like iodine monochloride (ICl). The reaction of 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles with ICl leads to the formation of 1-acyl-4-iodo-1H-pyrazoles, demonstrating a selective electrophilic iodination at the C4 position. organic-chemistry.org

Regioselective N-Functionalization of Pyrazole Nitrogen Atoms

The target molecule possesses two N-H groups, one on each pyrazole ring, making it a candidate for N-functionalization reactions such as alkylation, acylation, or arylation. The presence of four nitrogen atoms in the bipyrazole system (two pyrrole-type N-H and two pyridine-type -N=) presents a challenge in achieving regioselectivity. The outcome of N-functionalization is governed by a combination of electronic effects, steric hindrance, and the nature of the electrophile and reaction conditions.

The two pyrazole rings are electronically distinct due to the iodo-substituent on one ring and the pyrazolyl-substituent on both. This electronic asymmetry can lead to preferential functionalization on one of the N-H sites. For example, the nitrogen on the pyrazole ring bearing the electron-withdrawing iodine atom may be more acidic and thus more readily deprotonated and subsequently alkylated.

Work on related bipyrazole and substituted pyrazole systems provides insight into potential reactions. Reduced 3,4'-bipyrazoles have been successfully N-formylated with formic acid and N-acetylated with acetic anhydride, indicating that the pyrazole nitrogen can be readily acylated. nih.gov Furthermore, selective N-arylation of 3-ethoxypyrazole derivatives has been accomplished using copper-catalyzed Chan-Lam coupling conditions. nih.gov For a molecule like this compound, a stepwise functionalization strategy could be envisioned, potentially using protecting groups to control the site of reaction, to synthesize asymmetrically substituted bipyrazole derivatives.

Studies on Pyrazole Tautomerism and Prototropic Shifts within the Bipyrazole System

Pyrazoles are well-known for exhibiting annular prototropic tautomerism, where the proton on the nitrogen atom can migrate between the two nitrogen positions of the ring. libretexts.orgnih.gov In the asymmetrically substituted this compound, this phenomenon becomes significantly more complex, involving both prototropic shifts within each ring and conformational changes (rotation) around the C-C bond linking the two rings.

The equilibrium can involve several tautomeric forms. The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of the substituents, the solvent polarity, temperature, and the potential for intra- and intermolecular hydrogen bonding. nih.govnih.govmdpi.com

Theoretical and experimental studies on disubstituted pyrazoles have shown that the preferred tautomer is often the one where the nitrogen lone pair is closer to the more electron-withdrawing substituent. nih.gov In the case of this compound, the electron-withdrawing character of the iodine atom and the second pyrazole ring will be key determinants of the major tautomeric forms in solution. For example, a tautomer where the N-H proton is on the nitrogen adjacent to the iodo-substituted carbon (forming a 3-iodo tautomer) might be in equilibrium with the named 5-iodo tautomer. The interconversion between these forms can be influenced by solvent molecules that mediate the proton transfer. nih.gov

Research on a 3,5-bis(pyrazol-1-yl)pyrazole system has revealed that prototropy and rotation around the bonds connecting the rings can occur simultaneously, highlighting the dynamic nature of these multi-ring systems. researchgate.net A similar dynamic process is expected for this compound, leading to a complex mixture of tautomers and conformers in solution.

Table 2: Potential Tautomers of this compound

Tautomer Name Description
This compound The nominal structure. Proton on N1 of the iodo-pyrazole and N1' of the second pyrazole.
3-Iodo-5-(1H-pyrazol-5-yl)-1H-pyrazole Annular tautomer of the first ring. Proton on N2 of the iodo-pyrazole.
5-Iodo-3-(1H-pyrazol-3-yl)-1H-pyrazole Annular tautomer of the second ring. Proton on N2' of the second pyrazole.
3-Iodo-5-(1H-pyrazol-3-yl)-1H-pyrazole Annular tautomer of both rings.

Coordination Chemistry and Metalloligand Properties of 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Ligand Design Principles and Potential Coordination Modes (e.g., N,N-bidentate)

The design of 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole as a ligand is predicated on the well-established coordinating ability of pyrazole (B372694) moieties. researchgate.net The two pyrazole rings are linked, allowing them to act in concert to bind a metal center. The most probable coordination mode for this ligand is as an N,N-bidentate chelator, where the pyridinic nitrogen atoms of the two pyrazole rings coordinate to a single metal ion, forming a stable chelate ring. This coordination is analogous to that of other bipyrazole and pyrazolylpyridine ligands. researchgate.netnih.gov

The iodine atom at the 5-position of one of the pyrazole rings is a key feature of the ligand's design. Halogen substituents are known to influence the electronic properties of aromatic rings through a combination of inductive and resonance effects. In the case of iodine, its electron-withdrawing inductive effect is expected to decrease the electron density on the pyrazole ring, thereby affecting the Lewis basicity of the coordinating nitrogen atoms. This modulation of the ligand's electronic properties can, in turn, influence the stability, structure, and reactivity of the resulting metal complexes. Furthermore, the presence of the iodine atom introduces a potential site for further functionalization through reactions such as cross-coupling, offering a pathway to more complex molecular architectures.

The deprotonation of the N-H groups on the pyrazole rings can lead to the formation of pyrazolate anions, which can act as bridging ligands between two or more metal centers, potentially leading to the formation of polynuclear complexes with interesting magnetic or catalytic properties.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound can be achieved through the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal precursor and reaction conditions will dictate the final structure and composition of the complex.

Both homoleptic and heteroleptic complexes of this compound can be envisioned. Homoleptic complexes , where the metal center is coordinated only to ligands of this type, can be synthesized by reacting the ligand with a metal salt in the appropriate stoichiometric ratio. uark.edursc.org For example, a reaction with a metal halide might yield a complex of the type [M(this compound)n]Xm.

Heteroleptic complexes , which contain more than one type of ligand, can be prepared by introducing other ligands into the coordination sphere of the metal. mdpi.com These ancillary ligands can be used to fine-tune the steric and electronic properties of the complex, influencing its geometry, stability, and reactivity. For instance, co-ligands such as phosphines, carbonyls, or other nitrogen-donor ligands can be incorporated. mdpi.com The synthesis of heteroleptic complexes often involves a stepwise approach, where a precursor complex is first formed and then reacted with the second ligand. uark.edu

The reaction of this compound with a variety of transition metals (such as copper, cobalt, nickel, palladium, and platinum) and main group metals is expected to yield a diverse range of coordination compounds with varying geometries and nuclearities.

The structural characterization of metal complexes of this compound relies on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

EPR Spectroscopy: For paramagnetic complexes, such as those of copper(II), Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for probing the electronic structure and coordination environment of the metal center. nih.gov The g-values and hyperfine coupling constants (A) obtained from EPR spectra can provide information about the geometry of the complex and the nature of the metal-ligand bonding. researchgate.netredalyc.org

NMR Spectroscopy: For diamagnetic complexes, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for elucidating the structure in solution. 1H and 13C NMR spectra can confirm the coordination of the ligand to the metal center, as evidenced by shifts in the resonances of the pyrazole protons and carbons upon complexation. researchgate.net

Interactive Data Table: Representative Spectroscopic Data for a Hypothetical Cu(II) Complex

ParameterValue
UV-Vis (λmax, nm) ~270 (π-π*), ~350 (MLCT), ~650-750 (d-d)
EPR (g
EPR (g⊥) ~2.0-2.1
EPR (A
1H NMR (δ, ppm) Downfield shifts of pyrazole protons upon coordination

Theoretical Studies on Metal-Ligand Bonding and Electronic Structure of Complexes

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in providing a deeper understanding of the metal-ligand bonding and electronic structure of complexes of this compound. researchgate.netnih.gov DFT methods can be used to model the geometry of the complexes, predict their spectroscopic properties, and analyze the nature of the frontier molecular orbitals (HOMO and LUMO). mdpi.com

Furthermore, theoretical studies can be employed to investigate the influence of the iodo substituent on the electronic structure of the complex. By comparing the calculated properties of the iodinated complex with those of its non-iodinated counterpart, it is possible to quantify the electronic effects of the halogen atom.

Exploration of Derived Metal Complexes in Fundamental Catalytic Cycles (e.g., C-H activation, polymerization, redox catalysis)

Metal complexes supported by pyrazole-based ligands have emerged as promising catalysts for a variety of organic transformations. researchgate.netmdpi.com The derived metal complexes of this compound are therefore of considerable interest for their potential applications in fundamental catalytic cycles.

C-H Activation: The transition metal-catalyzed functionalization of C-H bonds is a powerful strategy for the efficient synthesis of complex molecules. rsc.orgresearchgate.netresearchgate.netacs.org Pyrazole-containing ligands have been successfully employed in directing C-H activation reactions. researchgate.net The metal complexes of this compound could potentially catalyze the activation of C-H bonds in various substrates, with the electronic properties of the complex being tunable through the iodo substituent.

Polymerization: The development of well-defined catalysts for polymerization reactions is an active area of research. Metal complexes with nitrogen-donor ligands have been shown to be effective catalysts for the polymerization of olefins and other monomers. The steric and electronic environment around the metal center in complexes of this compound could be tailored to control the polymerization process.

Redox Catalysis: The ability of many transition metals to exist in multiple oxidation states makes their complexes suitable for redox catalysis. nih.gov Copper complexes with pyrazole-based ligands, for example, have been investigated as mimics of catechol oxidase and other redox enzymes. mdpi.combohrium.com The complexes of this compound could exhibit interesting redox properties, potentially enabling their use as catalysts in oxidation or reduction reactions. The presence of the iodo group may also influence the redox potential of the metal center.

Computational and Theoretical Investigations of 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of pyrazole (B372694) derivatives. eurasianjournals.com These methods offer a detailed understanding of the molecule's behavior at a molecular level.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. nih.gov

For pyrazole derivatives, the HOMO is typically distributed over the π-system of the pyrazole rings, while the LUMO is also located on the ring system. The introduction of an iodine atom is expected to influence the energy of these orbitals. In related pyrazole systems, the HOMO-LUMO gap has been found to be a key indicator of chemical reactivity. derpharmachemica.com For 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole, the HOMO would likely be centered on the electron-rich pyrazole rings, making them susceptible to electrophilic attack. The LUMO, on the other hand, would be the target for nucleophilic attack. The energy gap for this specific compound is not documented in the provided search results, but analysis of similar pyrazole derivatives suggests it would be in a range that indicates a stable yet reactive molecule. researchgate.netnih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Pyrazole Derivative (Analogous System) (Note: Data is for an analogous system, 1-[5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone, as specific data for the target compound is not available). nih.gov

OrbitalEnergy (eV)
HOMO-6.21
LUMO-1.98
Energy Gap4.23

The distribution of electron density within this compound is a determining factor in its intermolecular interactions and reactivity. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, where red areas indicate negative potential (electron-rich regions) and blue areas represent positive potential (electron-poor regions). youtube.com For pyrazole itself, the region around the pyridine-like nitrogen atom (N2) is the most electron-rich, exhibiting a negative electrostatic potential, making it a prime site for electrophilic attack and hydrogen bonding. researchgate.netresearchgate.net

In this compound, the ESP map would be expected to show a negative potential around the N2 and N2' nitrogens, making them Lewis basic centers. The iodine atom, due to the phenomenon of the σ-hole, would exhibit a region of positive electrostatic potential on its outermost surface, making it a halogen bond donor. mdpi.com The hydrogen atoms attached to the N1 and N1' positions would be electron-deficient and thus appear as blue regions, indicating their acidic character. researchgate.net

Conformational Analysis and Tautomeric Equilibria Modeling

Furthermore, pyrazoles can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the ring. mdpi.comnih.govresearchgate.net For this compound, several tautomers are possible, involving the position of the protons on the nitrogen atoms of both rings. Quantum chemical calculations can predict the relative energies of these tautomers, thereby determining the most stable form in the gas phase and in different solvents. mdpi.comnih.gov The tautomeric equilibrium is a crucial aspect as different tautomers may exhibit distinct chemical and biological properties. nih.govyoutube.comnih.gov

Reaction Mechanism Elucidation for Synthetic Pathways and Reactivity Transformations (e.g., Transition State Analysis for Cross-Coupling Reactions)

Computational chemistry is a powerful tool for elucidating reaction mechanisms. wikipedia.org The iodine atom at the 5-position of the pyrazole ring makes this compound a suitable substrate for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which are fundamental for creating carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govyoutube.comlibretexts.orgorganic-chemistry.orguwindsor.cayoutube.com

Theoretical studies can model the entire catalytic cycle of these reactions. This includes the oxidative addition of the iodo-pyrazole to a metal catalyst (often palladium), transmetalation with a coupling partner, and the final reductive elimination to yield the product and regenerate the catalyst. libretexts.orguwindsor.ca By calculating the energies of reactants, intermediates, transition states, and products, the reaction pathway can be mapped out, and the rate-determining step can be identified. This understanding is invaluable for optimizing reaction conditions to improve yields and selectivity. wikipedia.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can accurately predict various spectroscopic parameters, which is essential for the characterization of new compounds.

NMR Chemical Shifts: Theoretical calculations of NMR chemical shifts (¹H, ¹³C) for this compound can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.netsemanticscholar.org The predicted chemical shifts, when compared with experimental data, can confirm the proposed structure. For instance, the chemical shifts of the pyrazole ring protons and carbons are sensitive to the substituents and the tautomeric form. researchgate.net The iodine atom is expected to have a significant effect on the chemical shift of the adjacent carbon (C5).

Vibrational Frequencies: The infrared (IR) and Raman spectra of the molecule can also be simulated. derpharmachemica.com The calculated vibrational frequencies and their corresponding intensities can be compared with experimental spectra to aid in the assignment of the observed bands to specific vibrational modes of the molecule. This provides a detailed picture of the molecular vibrations and the strength of the chemical bonds.

ParameterPredicted Value
¹H NMR (pyrazole H)δ 6.5-8.0 ppm
¹³C NMR (C-I)δ ~80-90 ppm
IR ν(N-H)~3100-3300 cm⁻¹
IR ν(C=N)~1500-1600 cm⁻¹

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a detailed picture of the behavior of this compound in solution. eurasianjournals.comrdd.edu.iq By simulating the movement of the solute and solvent molecules over time, MD can reveal information about solvation, conformational dynamics, and the formation of intermolecular interactions such as hydrogen bonds and halogen bonds. rdd.edu.iqtandfonline.comnih.gov

These simulations are particularly useful for understanding how the molecule interacts with its environment, which is crucial for applications in materials science and medicinal chemistry. tandfonline.comnih.gov For example, MD simulations could be used to study the interaction of this molecule with a biological target or its aggregation behavior in solution.

Advanced Functional Materials Precursors and Supramolecular Assembly Concepts Based on 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Utilization as a Building Block in Polymeric Architectures and Covalent Organic Frameworks (COFs)

The structure of 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole, featuring two distinct pyrazole (B372694) units, makes it a prime candidate for a ditopic N,N'-donor linker in the construction of advanced polymeric materials and Covalent Organic Frameworks (COFs). COFs are a class of porous crystalline polymers with ordered structures, and their synthesis relies on the geometric arrangement of monomeric building blocks. nih.gov The bipyrazole core can serve as a versatile platform for creating such ordered materials. benthambooks.com

The two pyrazole rings can engage in condensation reactions, a common strategy for COF synthesis, to form robust, porous frameworks. For instance, multicomponent reactions (MCRs) have been successfully employed to generate highly stable COFs from simpler building blocks, a strategy that could potentially incorporate a bipyrazole unit. benthambooks.com Furthermore, pyrazole derivatives are known to be used in the manufacturing of polymers. nih.gov The iodine atom adds another layer of functionality, potentially influencing the framework's properties or allowing for post-synthetic modification, a powerful tool for tuning the characteristics of COFs.

Integration into Metal-Organic Frameworks (MOFs) through Coordination Chemistry

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. The bipyrazole motif is a well-established ligand in coordination chemistry, capable of chelating to metal centers through its nitrogen atoms to form stable, porous structures. benthambooks.comuninsubria.it The compound this compound can act as a bifunctional linker, with the nitrogen atoms of the pyrazole rings coordinating to metal ions. researchgate.netrsc.org

The synthesis of pyrazolate-based MOFs has been shown to yield materials with high stability and specific functionalities, such as the selective capture of molecules. researchgate.netrsc.org For example, pyrazolate-based MOFs with open metal sites have demonstrated exceptionally high and rapid adsorption of iodine from water, a process driven by synergistic interactions including I⋯Zn, I⋯π, I⋯H, and I⋯N forces. rsc.org The presence of an iodine atom on the bipyrazole ligand itself could introduce unique properties to the resulting MOF, such as enhanced affinity for specific guests through halogen bonding or serving as a reactive site for further chemical transformations within the framework. The use of T-shaped bifunctional pyrazole-carboxylate ligands has also led to the synthesis of novel MOFs with unique topologies and potential for porosity. mdpi.com

Rational Design of Supramolecular Assemblies via Halogen Bonding and Hydrogen Bonding Interactions

Supramolecular chemistry focuses on the assembly of molecules through non-covalent interactions. beilstein-journals.org The structure of this compound is exceptionally well-suited for forming complex, self-assembled structures due to its capacity for both strong halogen and hydrogen bonding.

Halogen Bonding: The iodine atom on the pyrazole ring is an effective halogen bond (XB) donor. This interaction arises from an electropositive region, known as a sigma-hole (σ-hole), on the halogen atom, which is attracted to a Lewis base. youtube.com The strength of this interaction is significant and directional, making it a powerful tool in crystal engineering. beilstein-journals.orgnih.gov In related 5-iodopyrazole systems, a variety of halogen bond types have been observed, including C–I⋯N, C–I⋯O, and C–I⋯π interactions, which can direct the formation of the crystalline network. beilstein-journals.org The iodine atom's ability to participate in these interactions makes it a key feature for designing specific supramolecular architectures. nih.gov

Hydrogen Bonding: The N-H groups on both pyrazole rings are potent hydrogen bond donors. Pyrazole derivatives are well-known for their ability to form extensive hydrogen-bonded networks, including dimers, chains, and more complex catemeric structures. researchgate.net The combination of N-H donors with the pyrazole nitrogen atoms acting as acceptors allows for robust and predictable self-assembly. In various pyrazoline derivatives, intermolecular N–H⋯O, N–H⋯N, and N–H⋯S hydrogen bonds are the primary forces stabilizing the crystal packing. researchgate.net

The interplay between halogen and hydrogen bonding can lead to the formation of highly ordered and complex supramolecular structures. The table below summarizes the key intermolecular interactions that can be anticipated for this compound based on studies of analogous compounds.

Interaction TypeDonorAcceptorPotential Outcome
Halogen Bond C-I (σ-hole)Pyrazole N, Carbonyl O, π-systemsDirectional control of crystal packing, formation of specific motifs. beilstein-journals.org
Hydrogen Bond Pyrazole N-HPyrazole N, Carbonyl O, Halide ionsFormation of dimers, chains, and 2D/3D networks. researchgate.net

This dual-interaction capability allows for a hierarchical approach to self-assembly, where different non-covalent forces can be leveraged to build intricate and functional supramolecular materials. beilstein-journals.orgrsc.org

Precursors for Exploration of Fundamental Properties in Optoelectronic or Redox-Active Materials

Iodinated heterocyclic compounds are highly valuable precursors in organic synthesis, particularly for creating larger, conjugated systems with interesting electronic properties. researchgate.net The carbon-iodine bond in this compound serves as a versatile reactive handle for transition metal-catalyzed cross-coupling reactions.

Synthetic Utility: Reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) are routinely used to functionalize iodinated pyrazoles. researchgate.net These methods allow for the straightforward introduction of aryl, heteroaryl, or alkynyl groups at the 5-position of the pyrazole ring. This post-functionalization is a key strategy for building complex molecules from simpler, iodinated building blocks.

Cross-Coupling ReactionReagentsPurpose
Suzuki-Miyaura Aryl/heteroaryl boronic acid, Pd catalystForms C(sp²)-C(sp²) bonds to create biaryl systems. researchgate.net
Sonogashira Terminal alkyne, Pd/Cu catalystForms C(sp²)-C(sp) bonds to create aryl-alkyne systems. researchgate.net

Optoelectronic and Redox-Active Applications: By extending the π-conjugation of the bipyrazole core through these cross-coupling reactions, it is possible to synthesize novel materials for optoelectronic applications. Organic materials are of great interest for devices like organic light-emitting diodes (OLEDs), solar cells, and thin-film transistors. alfa-chemistry.com Pyrazole derivatives have specifically been noted for their use in designing new OLED materials. The resulting extended aromatic systems can exhibit unique photophysical properties, such as fluorescence, and possess redox activity, making them candidates for use as sensors, switches, or components in electronic devices. Furthermore, radioiodinated pyrazole derivatives are being explored for their potential in therapeutic applications, highlighting the versatility of this chemical scaffold. nih.gov

Conclusion and Future Research Perspectives on 5 Iodo 3 1h Pyrazol 5 Yl 1h Pyrazole

Synthesis of Key Research Findings and Contributions to Pyrazole (B372694) Chemistry

The chemical identity of 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole points to a C-C linked 3,5'-bipyrazole system where one of the pyrazole rings is substituted with an iodine atom at the 5-position. The synthesis of such a molecule would likely draw upon established methodologies for both bipyrazole formation and pyrazole iodination.

Bipyrazole Synthesis

The construction of the core bipyrazole framework can be approached through several synthetic strategies. everand.comapple.com These primarily include:

Condensation Reactions: Utilizing hydrazine (B178648) or its derivatives with tetracarbonyl compounds or pyrazole-based difunctional precursors. everand.com

1,3-Dipolar Cycloaddition: The reaction of pyrazole-based hydrazonoyl halides with compounds containing activated methylene (B1212753) groups. everand.com

Metal-Catalyzed Cross-Coupling Reactions: This represents a powerful and versatile method for forming C-C bonds between heterocyclic rings. everand.com

For the specific 3,5'-linkage, a plausible synthetic route could involve a cross-coupling reaction, such as a Suzuki-Miyaura or Stille coupling, between a 5-halopyrazole (e.g., 5-bromopyrazole) and a pyrazole-3-boronic acid or -stannane derivative.

Iodination of Pyrazoles

The introduction of an iodine atom onto the pyrazole ring is a critical step. Research has demonstrated that the iodination of pyrazoles can be achieved with high regioselectivity. Electrophilic iodination typically occurs at the C4-position. researchgate.netresearchgate.net However, to achieve 5-iodo substitution, as in the target molecule, alternative methods are necessary. One established method involves the treatment of a 1-aryl-3-trifluoromethyl-pyrazole with n-butyllithium followed by the addition of elemental iodine, which exclusively yields the 5-iodo derivative. researchgate.net This highlights that direct lithiation followed by quenching with an iodine source is a key strategy for C5-iodination.

The resulting iodo-pyrazole is not merely a final product but a versatile intermediate. The carbon-iodine bond is amenable to a variety of subsequent cross-coupling reactions, allowing for further functionalization and the synthesis of more complex molecules. arkat-usa.org

Contribution to Pyrazole Chemistry

The synthesis and study of This compound would contribute significantly to the field of pyrazole chemistry. It would provide a valuable building block with two distinct reactive sites: the N-H protons on both pyrazole rings and the highly functionalizable C-I bond. This dual reactivity opens avenues for creating complex, multi-dimensional structures and novel metal-organic frameworks (MOFs). everand.comapple.com

Compound Class General Synthetic Approaches Key Features Potential Applications
Bipyrazoles Condensation, 1,3-Dipolar Cycloaddition, Cross-CouplingEnhanced biological activity, Ligands for MOFsMedicinal Chemistry, Materials Science
Iodo-pyrazoles Electrophilic Iodination (C4), Lithiation-Iodination (C5)Versatile synthetic intermediates for cross-couplingOrganic Synthesis, Drug Discovery

Identification of Unexplored Research Avenues and Persistent Challenges

The novelty of This compound means that its specific properties and potential applications are largely uncharted territory. This presents both exciting opportunities and significant challenges for researchers.

Unexplored Research Avenues

Systematic Synthetic Exploration: A primary avenue for research would be the development and optimization of a reliable synthetic route to the target molecule. This would involve investigating the sequence of reactions—whether to form the bipyrazole linkage first and then iodinate, or to use a pre-iodinated pyrazole in a cross-coupling reaction.

Characterization and Tautomerism: A thorough spectroscopic and crystallographic analysis of the compound is essential. Pyrazoles exhibit annular tautomerism, and the presence of two linked rings could lead to complex tautomeric equilibria that would significantly influence the compound's reactivity and biological activity.

Reactivity Mapping: The reactivity of the C-I bond in this specific bipyrazole context needs to be explored. Its susceptibility to various cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig) would determine its utility as a versatile synthetic platform.

Biological Screening: Given that many pyrazole and bipyrazole derivatives exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties, the target compound should be screened for potential therapeutic applications. nih.govktu.edu

Coordination Chemistry: Bipyrazoles are excellent ligands for the construction of coordination polymers and MOFs. everand.com The iodo-functionalized bipyrazole could be used to create novel materials with unique catalytic or photophysical properties.

Persistent Challenges

Regioselectivity: A persistent challenge in pyrazole chemistry is controlling the regioselectivity of both the initial ring formation and subsequent functionalization. researchgate.net Synthesizing the desired 3,5'-bipyrazole isomer over other possibilities (e.g., 3,3', 3,4') requires carefully optimized conditions.

"Green" Synthesis: Many established synthetic protocols for pyrazoles and their derivatives rely on harsh reagents, toxic solvents, and high temperatures. A significant challenge is the development of more environmentally friendly and sustainable synthetic methods, such as those employing microwave assistance, ultrasound, or aqueous reaction media. rsc.orgresearchgate.net

Scalability: Laboratory-scale syntheses may not be readily transferable to larger-scale production. Overcoming challenges related to reagent cost, reaction efficiency, and purification will be crucial for any potential commercial applications.

Research Area Key Questions and Challenges
Synthesis Optimal reaction sequence? Control of regioselectivity? Development of green methods?
Structural Analysis What is the preferred tautomeric form? What is the solid-state structure?
Reactivity How does the bipyrazole scaffold affect the reactivity of the C-I bond?
Applications What are its biological activities? Can it form novel coordination complexes?

Future Directions in the Design, Synthesis, and Mechanistic Understanding of Pyrazole-Based Chemical Systems

The exploration of This compound is emblematic of broader future directions in the chemistry of pyrazole-based systems. These trends focus on creating more complex, functional, and efficient molecules through innovative synthetic and analytical approaches.

Design and Synthesis

The future of pyrazole synthesis lies in the development of more sophisticated and efficient methodologies. This includes:

Multi-component Reactions (MCRs): MCRs, which allow for the formation of complex molecules in a single step from three or more reactants, are becoming increasingly important for generating libraries of diverse pyrazole derivatives for biological screening. nih.gov

Flow Chemistry: The use of continuous flow systems can offer significant advantages in terms of safety, efficiency, and scalability for the synthesis of pyrazoles and their intermediates.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of heterocyclic compounds, including pyrazoles, under mild conditions. researchgate.net This could be a valuable strategy for C-H functionalization or for driving coupling reactions.

Mechanistic Understanding

A deeper mechanistic understanding of pyrazole reactions is crucial for the rational design of new synthetic routes and for predicting the properties of novel compounds. Future research will likely focus on:

Computational Modeling: Density Functional Theory (DFT) and other computational methods will be increasingly used to predict reaction pathways, rationalize regioselectivity, and understand the electronic properties of complex pyrazole systems.

Advanced Spectroscopy: In-situ spectroscopic techniques can provide real-time monitoring of reactions, offering valuable insights into reaction mechanisms and the identification of transient intermediates.

The study of This compound serves as a gateway to these future directions. By tackling the challenges associated with its synthesis and characterization, researchers can develop new tools and insights that will be broadly applicable across the ever-expanding landscape of pyrazole chemistry. The potential for this and related compounds to serve as building blocks for new drugs, materials, and catalysts ensures that the exploration of complex pyrazole systems will remain a vibrant and fruitful area of scientific inquiry. nih.govnih.gov

Q & A

Q. What are the optimal synthetic routes for 5-iodo-3-(1H-pyrazol-5-yl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Answer: The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or via cross-coupling reactions. For iodinated pyrazoles, direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under inert conditions (e.g., THF, 0–5°C) is effective . Alternatively, Suzuki-Miyaura coupling can introduce aryl/heteroaryl groups (e.g., pyrazolyl) to pre-iodinated scaffolds using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in degassed DMF/H₂O . Yield optimization (60–85%) requires strict control of temperature, solvent polarity, and stoichiometry. Purity is validated via HPLC (C18 column, acetonitrile/water gradient) and NMR (e.g., absence of residual hydrazine peaks at δ 2.5–3.5 ppm) .

Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structural analogs?

Answer:

  • ¹H NMR : The pyrazole NH proton appears as a broad singlet (~δ 12–13 ppm). Coupling between the pyrazole C3-H and C5-iodo substituent causes splitting (J = 1–2 Hz) in the aromatic region (δ 7.5–8.5 ppm) .
  • ¹³C NMR : The iodine atom induces deshielding at C5 (δ 90–100 ppm), while pyrazolyl carbons resonate at δ 105–150 ppm .
  • IR : N-H stretching (3200–3400 cm⁻¹) and C-I vibrations (500–600 cm⁻¹) confirm the structure .
  • HRMS : The molecular ion [M+H]⁺ should match the exact mass (e.g., C₇H₆IN₃: theoretical 258.9564, observed 258.9568) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during the synthesis of iodinated pyrazole derivatives?

Answer:

  • Protection of NH groups : Use Boc or Trt protecting groups to prevent undesired N-alkylation/iodination .
  • Low-temperature iodination : Conduct reactions at –20°C to minimize iodine migration or over-iodination .
  • Pd-catalyzed cross-coupling : Employ Buchwald-Hartwig conditions (e.g., XPhos Pd G3) for regioselective coupling without disrupting the iodo substituent .
  • Side-product analysis : Monitor via TLC (silica, ethyl acetate/hexane) and isolate by flash chromatography (Rf = 0.3–0.5) .

Q. How do electronic and steric effects of the iodo substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer: The iodine atom’s strong electron-withdrawing effect increases electrophilicity at C5, making the compound a candidate for nucleophilic aromatic substitution (e.g., with amines or thiols). However, steric bulk at C5 can hinder binding to biological targets (e.g., kinases). Comparative studies with bromo/chloro analogs show iodine’s superior radioimaging potential (e.g., ¹²⁵I labeling) but reduced metabolic stability in vivo due to deiodination .

Q. What computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

Answer:

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze charge distribution (e.g., Mulliken charges on iodine and pyrazole N atoms) .
  • Molecular docking : Use AutoDock Vina to simulate binding to COX-2 (PDB: 3LN1) or EGFR (PDB: 1M17). The iodo group may occupy hydrophobic pockets, while the pyrazolyl moiety forms hydrogen bonds with catalytic lysine residues .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (TPSA ~70 Ų) but potential hepatotoxicity (CYP3A4 inhibition) .

Data Contradictions and Resolution

Q. Conflicting reports exist on the stability of this compound under basic conditions. How should researchers address this?

Answer: Some studies report decomposition above pH 9 due to HI elimination, while others note stability in weakly basic buffers (pH 7–8). Resolution :

  • Perform stability assays via HPLC at 25°C over 24 hours in PBS (pH 7.4) vs. NaHCO₃ (pH 9).
  • Stabilize the compound with antioxidants (e.g., 0.1% BHT) or store in amber vials at –20°C .

Methodological Best Practices

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound?

Answer:

  • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (IC₅₀ typically 10–50 μM for pyrazole derivatives) .
  • Apoptosis assay : Use Annexin V-FITC/PI staining with flow cytometry to quantify early/late apoptosis .
  • ROS detection : Employ DCFH-DA probe to measure oxidative stress induction .

Advanced Characterization

Q. How can X-ray crystallography resolve ambiguities in the compound’s tautomeric form?

Answer: Pyrazoles exhibit 1H- and 2H-tautomerism . Single-crystal X-ray diffraction (Cu-Kα radiation, 100 K) reveals bond lengths:

  • N1–N2 (~1.34 Å) and C3–N2 (~1.32 Å) confirm 1H-tautomer dominance.
  • Iodine’s van der Waals radius (1.98 Å) causes distinct packing motifs (e.g., herringbone) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.